UR-144 N-(2-hydroxypentyl) metabolite
Description
Properties
Molecular Formula |
C21H29NO2 |
|---|---|
Molecular Weight |
327.5 |
InChI |
InChI=1S/C21H29NO2/c1-6-9-14(23)12-22-13-16(15-10-7-8-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19,23H,6,9,12H2,1-5H3 |
InChI Key |
ZEPXGQZTNGWWTF-UHFFFAOYSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=CN(CC(O)CCC)C3=C2C=CC=C3 |
Synonyms |
(1-(2-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origin of Product |
United States |
Comparison with Similar Compounds
CB1 and CB2 Receptor Activation
Metabolites of UR-144 and XLR-11 exhibit divergent receptor activation profiles:
Notes:
- The UR-144 degradant (pentanoic acid metabolite) showed minimal CB1/CB2 activity, suggesting metabolic deactivation .
- XLR-11 metabolites, such as 4-hydroxypentyl-XLR-11, demonstrated CB2 activation comparable to JWH-018, a reference synthetic cannabinoid .
Metabolic Stability and Detection
Metabolic Pathways
- UR-144 : Primarily metabolized via hydroxylation (C2, C4, C5 positions), glucuronidation, and carboxylation .
- XLR-11: Undergoes defluorination to form UR-144 metabolites (e.g., UR-144 pentanoic acid) and hydroxylation at the cyclopropane ring .
Analytical Challenges and Forensic Relevance
- Differentiation: Metabolites like UR-144 N-pentanoic acid and XLR-11 N-(4-hydroxypentyl) are critical for distinguishing UR-144 from fluorinated analogs (e.g., XLR-11) in urine samples .
- Stability : UR-144 metabolites remain stable for ≥1 month at -20°C, making them viable targets in retrospective toxicological analyses .
Preparation Methods
Microbial Biotransformation Using Cunninghamella elegans
The fungus Cunninghamella elegans has been employed as a biocatalytic system to produce UR-144 metabolites, including the N-(2-hydroxypentyl) derivative. This method leverages the fungal cytochrome P450 enzymes, which mimic human metabolic pathways. UR-144 is incubated with C. elegans for 72 hours in a liquid culture medium. Post-incubation, the metabolites are extracted using liquid-liquid extraction with dichloromethane, followed by solvent evaporation and reconstitution in a water-acetonitrile mixture. Preparative high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution system (0.1% formic acid in water and acetonitrile) is used to isolate the N-(2-hydroxypentyl) metabolite. The fungal system produces milligram quantities of the metabolite, enabling structural characterization via NMR.
In Vitro Metabolism with Human Liver Microsomes
Human liver microsomes (HLM) provide a physiologically relevant system for generating UR-144 metabolites. UR-144 is incubated with HLM, NADPH regenerating system, and phosphate buffer (pH 7.4) at 37°C for 3 hours. The reaction is quenched with ice-cold acetonitrile, centrifuged, and filtered to remove proteins. LC-HRMS analysis identifies the N-(2-hydroxypentyl) metabolite based on its accurate mass and fragmentation pattern. This method is advantageous for studying human-specific metabolism but yields smaller quantities compared to fungal biotransformation.
Purification and Isolation Techniques
Chromatographic Separation
Preparative HPLC is the cornerstone of metabolite purification. For fungal-derived metabolites, a Zorbax Eclipse XDB-C18 column (250 mm × 9.4 mm, 5 μm) is used with a flow rate of 4.0 mL/min. The gradient elution protocol involves ramping from 45% to 95% acetonitrile over 14 minutes, effectively separating the N-(2-hydroxypentyl) metabolite from other hydroxylated and carboxylated derivatives. Fractions are collected based on UV absorption at 254 nm, freeze-dried, and reconstituted in deuterated chloroform for NMR analysis.
Solvent Extraction and Fractionation
Liquid-liquid extraction with dichloromethane efficiently recovers metabolites from fungal cultures, with a partitioning coefficient favoring the organic phase. For HLM incubations, protein precipitation with acetonitrile ensures minimal matrix interference during LC-HRMS analysis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural evidence for the N-(2-hydroxypentyl) metabolite. Key spectral data include:
| Proton/Carbon | δ (ppm) | Multiplicity | Correlation |
|---|---|---|---|
| H-1'' | 4.21 | Triplet | COSY with H-2'' |
| H-2'' | 3.72 | Multiplet | HMBC to C-1'' and C-3'' |
| C-2'' | 70.5 | - | HSQC with H-2'' |
Table 1: Selected and NMR chemical shifts for this compound.
The hydroxylation at the pentyl chain’s C-2 position is confirmed by HMBC correlations between H-2'' and the adjacent carbons, as well as NOESY interactions indicating spatial proximity to the indole moiety.
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS analysis of the metabolite reveals a protonated molecular ion at m/z 328.2382 (calculated for CHNO: 328.2377). Diagnostic fragments include m/z 214.1224 (indole-tetramethylcyclopropyl fragment) and m/z 114.0915 (hydroxypentyl chain).
Pharmacological Activity
The N-(2-hydroxypentyl) metabolite retains affinity for cannabinoid receptors, with EC values of 2.5 ng/mL (CB1) and 9.6 ng/mL (CB2). This contrasts with UR-144’s EC values of 8.5 ng/mL (CB1) and 3.6 ng/mL (CB2), indicating reduced CB1 potency but preserved CB2 activity.
Challenges and Optimization Strategies
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
